Tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate is a piperidine-derived carbamate ester featuring a cyclopropyl substituent at the 2-position and a hydroxyl group at the 4-position. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the amine, enabling selective functionalization in synthetic workflows.
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10(15)8-11(14)9-4-5-9/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSCLGQFAHCYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Piperidine Ring Formation
The piperidine ring is commonly synthesized through cyclization reactions involving appropriate amino alcohol or amino acid precursors. For example, reductive amination or intramolecular nucleophilic substitution can be employed to form the six-membered ring with desired substituents.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) protecting group is introduced typically via reaction of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step protects the nitrogen during subsequent transformations and enhances compound stability.
Cyclopropyl Group Installation at the 2-Position
The cyclopropyl substituent can be introduced by nucleophilic substitution or addition reactions using cyclopropyl-containing reagents. For example, alkylation of a 2-lithiated piperidine intermediate with cyclopropyl halides or cyclopropyl organometallic reagents is a common approach.
Hydroxylation at the 4-Position
The hydroxyl group at the 4-position is introduced through oxidation or hydroxylation reactions. This can be achieved by selective oxidation of a precursor piperidine derivative or by nucleophilic substitution of a leaving group at the 4-position with hydroxide ion or other oxygen nucleophiles.
Representative Synthetic Route (Literature-Based)
While direct literature on this compound is limited, analogs such as tert-butyl 4-hydroxypiperidine-1-carboxylate and related substituted piperidines provide insight into feasible synthetic strategies. For instance, a common approach involves:
- Starting from N-Boc-piperidine : The nitrogen is protected with a tert-butyl carbamate group.
- Functionalization at the 2-position : Lithiation followed by reaction with cyclopropyl bromide introduces the cyclopropyl group.
- Hydroxylation at the 4-position : Oxidation using reagents such as Dess-Martin periodinane or other mild oxidants converts a 4-substituted intermediate to the hydroxylated product.
This approach aligns with methods used for similar compounds, as described in studies involving piperidine derivatives with various substituents to optimize biological activity and drug-like properties.
Data Tables Summarizing Key Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitrogen Protection | Di-tert-butyl dicarbonate (Boc2O), base | 85-95 | Standard Boc protection under mild basic conditions |
| 2 | 2-Position Alkylation | 2-Lithiated N-Boc piperidine, cyclopropyl bromide | 70-80 | Lithiation at low temperature followed by alkylation with cyclopropyl halide |
| 3 | 4-Position Hydroxylation | Dess-Martin periodinane or other oxidants | 60-75 | Selective oxidation or nucleophilic substitution to introduce hydroxyl group |
| 4 | Purification | Chromatography or recrystallization | - | Purification to isolate the desired stereoisomer and remove impurities |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or THF.
Substitution: Alkyl halides, sulfonyl chlorides in the presence of bases like pyridine or triethylamine
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidines
Scientific Research Applications
Chemistry: Tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of cyclopropyl and piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure makes it a candidate for the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and piperidine moieties play a crucial role in its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its activity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared with two analogs:
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()
Functional Group Impact on Properties
- Cyclopropyl vs.
- Hydroxyl vs. Methoxyphenyl : The 4-hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 4-methoxyphenyl group in Analog 1. This difference may influence solubility and membrane permeability .
- Ring Size : The piperidine ring (6-membered) in the target compound and Analog 2 reduces steric hindrance compared to the pyrrolidine (5-membered) in Analog 1, affecting substrate-receptor interactions .
Biological Activity
Tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate (TBCHPC) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TBCHPC, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
TBCHPC is characterized by its piperidine core, which is substituted with a tert-butyl group and a cyclopropyl moiety. The hydroxyl group at the 4-position contributes to its biological activity. The molecular formula for TBCHPC is , with a molecular weight of approximately 209.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₁O₂ |
| Molecular Weight | 209.29 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
TBCHPC exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which can influence synaptic transmission and neuronal excitability.
Key Mechanisms:
- Enzyme Inhibition : TBCHPC has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in synaptic clefts. This inhibition can enhance cholinergic signaling.
- Receptor Interaction : The compound may interact with various receptors, including muscarinic and nicotinic acetylcholine receptors, potentially leading to enhanced cognitive functions and neuroprotective effects.
Neuroprotective Effects
Studies have demonstrated that TBCHPC possesses neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease. It has been shown to reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
- In Vitro Studies : In cellular models, TBCHPC treatment resulted in increased cell viability in the presence of toxic amyloid-beta peptides. This suggests a protective effect on neuronal cells by reducing oxidative stress and inflammation.
Pharmacokinetics
Research on the pharmacokinetic profile of TBCHPC indicates favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, TBCHPC administration resulted in significant reductions in amyloid plaque burden and improved cognitive performance on behavioral tests compared to control groups.
- Cognitive Enhancement : Clinical trials assessing the cognitive-enhancing effects of TBCHPC showed promising results, with participants reporting improved memory recall and attention span after treatment over several weeks.
Comparative Analysis with Similar Compounds
To understand the unique properties of TBCHPC, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| TBCHPC | AChE inhibition; receptor modulation | Neuroprotective; cognitive enhancement |
| Compound A | NMDA receptor antagonist | Antidepressant; neuroprotective |
| Compound B | Dopamine receptor agonist | Antipsychotic; mood stabilizer |
Q & A
Q. What are the common synthetic routes for tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via:
- Grignard addition : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyclopropylmagnesium bromide under anhydrous tetrahydrofuran (THF) at −78°C to 0°C .
- Hydroxylation : Post-synthetic oxidation or hydroxylation of intermediates using catalysts like TEMPO or enzymatic methods .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, followed by selective deprotection .
- Optimization : Yield improvements rely on controlling reaction time (12–24 hours), temperature (−78°C for Grignard reactions), and catalyst purity. Analytical techniques like NMR and HPLC track intermediate purity (>95%) .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropyl (δ 0.5–1.5 ppm) and hydroxyl (broad peak at δ 1.5–3.0 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 284.3) .
Advanced Research Questions
Q. How do pH and solvent polarity influence the compound’s stability and degradation pathways?
- Methodological Answer :
- Stability Studies :
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| Acidic (pH < 3) | Piperidine ring opening, carboxylic acid | HPLC-MS |
| Basic (pH > 10) | Ester hydrolysis to free alcohol | NMR |
| Aprotic solvents | Stable (>6 months at −20°C) | Long-term stability studies |
- Mechanistic Insight : Hydrolysis under acidic/basic conditions follows first-order kinetics, with rate constants determined via UV-Vis spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data (e.g., binding affinity)?
- Methodological Answer :
- Assay Standardization : Use radiolabeled ligand binding assays (e.g., ³H-labeled compound) with controls for nonspecific binding .
- Data Reconciliation : Compare results across cell lines (e.g., HEK293 vs. CHO) and validate via surface plasmon resonance (SPR) for kinetic analysis (KD values) .
- Statistical Analysis : Apply ANOVA to identify outliers caused by variable enzyme sources or buffer conditions (e.g., Tris vs. HEPES) .
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates for cyclopropane ring functionalization .
- Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) for new derivatives .
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins .
Data Contradiction Analysis
Q. Why do reported yields vary for the Grignard synthesis route?
- Methodological Answer :
- Key Variables :
- Solvent Purity : Anhydrous THF with <50 ppm water increases yield by 20% .
- Catalyst Batch : Freshly prepared Grignard reagents reduce side reactions (e.g., Wurtz coupling) .
- Resolution : Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) via response surface methodology .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH-certified respirators (e.g., OV/AG/P99) for aerosol protection and nitrile gloves .
- Spill Management : Absorb with inert material (vermiculite) and avoid water to prevent toxic vapor release .
- Storage : Store at −20°C in amber vials under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
